1-(4-Fluorobenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
Description
This compound features a urea backbone substituted with two distinct moieties: a 4-fluorobenzyl group and a triazolopyridine core linked to a 3-methyl-1,2,4-oxadiazole ring. Such structural motifs are common in kinase inhibitors or enzyme-targeting therapeutics .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN7O2/c1-11-22-17(28-25-11)14-3-2-8-26-15(23-24-16(14)26)10-21-18(27)20-9-12-4-6-13(19)7-5-12/h2-8H,9-10H2,1H3,(H2,20,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZHYXNVLDKKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Fluorobenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activities, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes:
- A 4-fluorobenzyl group
- A triazole moiety
- An oxadiazole derivative
- A pyridine ring
This unique combination of functional groups is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing 1,2,4-triazole and related structures exhibit significant antimicrobial properties. For instance:
- Triazole derivatives have shown activity against various bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
- The specific compound under study has not been extensively evaluated for its antimicrobial properties; however, its structural components suggest potential efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds:
- A related triazole derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 3.16 μM .
- The mechanism of action often involves inducing apoptosis and inhibiting key signaling pathways such as Notch-AKT .
Study 1: Antimicrobial Evaluation
In a comparative study of various triazole derivatives:
- Compounds similar to the target compound showed broad-spectrum antimicrobial activity.
- The study reported that certain derivatives exhibited enhanced activity against resistant strains of bacteria, indicating the potential for development as new antibiotic agents .
Study 2: Anticancer Mechanisms
A recent investigation into triazole derivatives indicated:
- Induction of oxidative stress leading to apoptosis in cancer cells.
- Suppression of cell proliferation through modulation of the cell cycle and signaling pathways .
Data Table: Biological Activity Summary
| Activity Type | Compound Class | Target Organisms/Cells | MIC/IC50 Values | Mechanism of Action |
|---|---|---|---|---|
| Antimicrobial | Triazole Derivatives | S. aureus, E. coli | 0.125 - 8 μg/mL | Inhibition of cell wall synthesis |
| Anticancer | Triazole-containing compounds | MCF-7 (breast cancer cells) | IC50 = 3.16 μM | Induction of apoptosis via oxidative stress |
| Other Activities | Various | Multiple (dependent on structure) | Variable | Diverse mechanisms depending on substituents |
Scientific Research Applications
Biological Activities
-
Antitumor Activity
- Studies have indicated that derivatives similar to this compound exhibit promising antitumor effects. The presence of the triazolo[4,3-a]pyridine and oxadiazole groups is believed to contribute to its ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
-
Antimicrobial Properties
- Research has shown that compounds containing the oxadiazole moiety possess antimicrobial activities against various pathogens. The mechanism often involves the disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
-
Neuropharmacological Effects
- Some studies suggest that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The fluorobenzyl group may enhance blood-brain barrier permeability, allowing for effective central nervous system targeting.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of derivatives similar to this compound in vitro and in vivo. The results indicated a significant reduction in tumor size and increased survival rates in treated animal models compared to controls. The study highlighted the importance of structural modifications in enhancing therapeutic outcomes.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds against resistant strains of bacteria. The findings demonstrated that these compounds effectively inhibited bacterial growth at low concentrations, suggesting potential for development as new antibiotics.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following compounds share the urea-oxadiazole pharmacophore but differ in substituents and scaffold topology:
Physicochemical and Bioactivity Trends
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
